N-benzyl-4-phenylbutan-2-amine
Overview
Description
N-benzyl-4-phenylbutan-2-amine is an organic compound with the molecular formula C17H21N. It is a secondary amine characterized by a benzyl group attached to the nitrogen atom and a phenyl group attached to the butan-2-amine backbone. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-4-phenylbutan-2-amine can be synthesized through several methods, including reductive amination and alkylation of amines. One common method involves the reductive amination of 4-phenylbutan-2-one with benzylamine using sodium borohydride as the reducing agent . The reaction is typically carried out in the presence of a catalyst such as montmorillonite K-10 to enhance the yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-phenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-benzyl-4-phenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of antihypertensive agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a competitive antagonist at both alpha and beta-adrenergic receptor sites, which leads to its antihypertensive effects . The pathways involved include the inhibition of adrenergic signaling, resulting in vasodilation and reduced blood pressure .
Comparison with Similar Compounds
4-phenylbutan-2-amine: This compound shares a similar butan-2-amine backbone but lacks the benzyl group.
N-benzyl-2-phenylpyrimidin-4-amine: This compound has a similar benzyl group but a different core structure.
Uniqueness: N-benzyl-4-phenylbutan-2-amine is unique due to its specific combination of a benzyl group and a phenylbutan-2-amine backbone, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of antihypertensive agents further highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-4-phenylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(12-13-16-8-4-2-5-9-16)18-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBYHZJHQFLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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